5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core linked to a substituted 1,3-oxazole moiety via a methylene bridge. The carboxamide group at position 4 of the triazole ring is further substituted with a 3,5-dimethylphenyl group. Key structural elements include:
- 1,2,3-Triazole backbone: Known for hydrogen bonding and π-stacking interactions, often exploited in medicinal chemistry for kinase inhibition .
- 1,3-Oxazole substituent: Enhances metabolic stability and bioavailability; the 2-methoxyphenyl and 5-methyl groups may influence steric and electronic properties .
- 3,5-Dimethylphenyl carboxamide: Likely contributes to hydrophobic interactions in target binding.
Properties
IUPAC Name |
5-amino-N-(3,5-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-13-9-14(2)11-16(10-13)25-22(30)20-21(24)29(28-27-20)12-18-15(3)32-23(26-18)17-7-5-6-8-19(17)31-4/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECKMFGAJOKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 494.51 g/mol. The compound features a complex structure that includes triazole and oxazole moieties, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and other pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of the compound against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 µM .
- Mechanism of Action : Molecular docking studies revealed that the compound interacts with key residues in bacterial enzymes such as DNA gyrase, forming hydrogen bonds and stabilizing interactions that inhibit bacterial growth .
Cytotoxicity
The cytotoxic effects of the compound have been assessed using various cancer cell lines. The findings indicate:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against different cancer cell lines, including those derived from breast and lung cancers. The IC50 values suggest a promising therapeutic index for further development .
Case Studies
Several case studies have been conducted to evaluate the efficacy of the compound in vitro and in vivo.
- In Vitro Studies :
- In Vivo Studies :
- Animal models treated with the compound displayed reduced tumor growth rates compared to controls, suggesting its potential as an anticancer agent.
Data Tables
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Replacing methoxy (target) with ethoxy ( compound) increases hydrophobicity, which may affect membrane permeability .
- Biological Implications : Pyrazole derivatives (e.g., 4h) with sulfonyl or fluorophenyl groups show enhanced cytotoxicity, suggesting that similar modifications in the target compound could optimize activity .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Key Observations:
Q & A
Q. Example SAR Table :
| Derivative | R (Oxazole) | R (Triazole) | IC (µM) |
|---|---|---|---|
| Parent | 2-MeOPh | 3,5-diMePh | 12.5 |
| Derivative A | 4-NO-Ph | 3,5-diMePh | 6.8 |
| Derivative B | 2-MeOPh | Cyclopentyl | 18.3 |
| (Adapted from structural analogs in ) |
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Assay Variability :
- Compare protocols: Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times (24h vs. 48h) may explain discrepancies .
- Validate using orthogonal assays (e.g., MTT vs. ATP luminescence for cytotoxicity) .
- Compound Integrity :
- Re-test batches with HPLC-UV to rule out degradation (e.g., check for peaks at 254 nm) .
- Statistical Modeling :
- Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) using Minitab or JMP .
Advanced: What strategies optimize large-scale synthesis?
Methodological Answer:
- Flow Chemistry :
- Use continuous-flow reactors for CuAAC steps to reduce reaction time (2h vs. 12h batch) and improve yield (85% vs. 70%) .
- Solvent Recycling :
- Implement DMF recovery via vacuum distillation to reduce costs .
- Process Analytical Technology (PAT) :
- In-line FTIR monitors reaction progress (e.g., azide consumption at 2100 cm) .
Advanced: How to evaluate in vivo efficacy versus in vitro results?
Methodological Answer:
- Pharmacokinetics :
- Administer 10 mg/kg (IV) in rodent models; measure plasma half-life via LC-MS/MS .
- Toxicity Screening :
- Perform histopathology on liver/kidney tissues after 14-day dosing .
- Efficacy Correlation :
- Compare in vitro IC (e.g., 10 µM) with in vivo tumor reduction (e.g., 40% volume decrease in xenografts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
